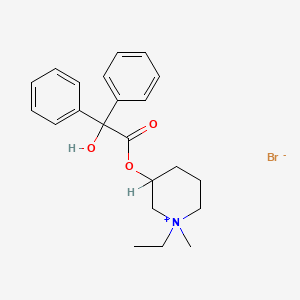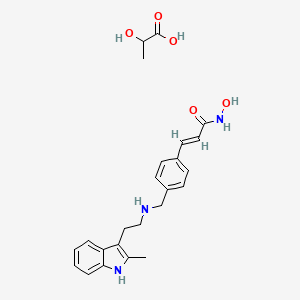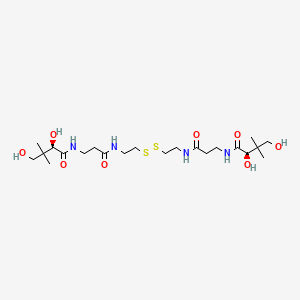
Pardoprunoxhydrochlorid
Übersicht
Beschreibung
Pardoprunoxhydrochlorid, auch bekannt unter seinem Codenamen SLV-308, ist eine Verbindung, die als Antiparkinsonmittel entwickelt wurde. Es wirkt als partieller Agonist an Dopamin-D2- und D3-Rezeptoren und als vollständiger Agonist an Serotonin-5-HT1A-Rezeptoren . Trotz seines Potenzials wurde die Entwicklung von this compound nach Erreichen der Phase-III-klinischen Studien eingestellt .
Wissenschaftliche Forschungsanwendungen
Pardoprunoxhydrochlorid wurde in erster Linie auf sein Potenzial zur Behandlung der Parkinson-Krankheit untersucht. Es wurde auch auf seine Auswirkungen auf Depressionen und Angstzustände untersucht . In der wissenschaftlichen Forschung dient es als wertvolles Werkzeug, um die Rolle von Dopamin- und Serotoninrezeptoren bei neurologischen Erkrankungen zu verstehen. Seine partielle Agonistenaktivität an Dopaminrezeptoren und seine volle Agonistenaktivität an Serotoninrezeptoren machen es zu einer einzigartigen Verbindung für die Untersuchung von Rezeptorinteraktionen und Signalwegen .
Wirkmechanismus
This compound entfaltet seine Wirkungen durch Bindung an Dopamin-D2-, D3- und D4-Rezeptoren sowie an Serotonin-5-HT1A-Rezeptoren . Es wirkt als partieller Agonist an Dopamin-D2- und D3-Rezeptoren, d. h. es aktiviert diese Rezeptoren, aber in geringerem Maße als der natürliche Ligand. An Serotonin-5-HT1A-Rezeptoren wirkt es als vollständiger Agonist, der diese Rezeptoren vollständig aktiviert. Diese Kombination von Aktivitäten trägt zur Modulation der Neurotransmitterfreisetzung und der Rezeptorsignalisierung bei, was die Symptome der Parkinson-Krankheit und möglicherweise anderer neurologischer Erkrankungen lindern kann .
Wirkmechanismus
Pardoprunox Hydrochloride exerts its effects by binding to dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A receptors . It acts as a partial agonist at dopamine D2 and D3 receptors, meaning it activates these receptors but to a lesser extent than the natural ligand. At serotonin 5-HT1A receptors, it acts as a full agonist, fully activating these receptors. This combination of activities helps modulate neurotransmitter release and receptor signaling, which can alleviate symptoms of Parkinson’s disease and potentially other neurological conditions .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Pardoprunox hydrochloride plays a significant role in biochemical reactions by interacting with various receptors. It binds to dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A receptors . The nature of these interactions involves partial agonism at dopamine receptors and full agonism at serotonin receptors . This dual action is crucial for its therapeutic effects in Parkinson’s disease, as it helps modulate dopaminergic and serotonergic pathways .
Cellular Effects
Pardoprunox hydrochloride influences various cellular processes, particularly in neurons. It affects cell signaling pathways by modulating dopamine and serotonin receptor activity . This modulation can lead to changes in gene expression and cellular metabolism, ultimately impacting cell function. For instance, its action on dopamine receptors can help alleviate motor symptoms in Parkinson’s disease by enhancing dopaminergic signaling .
Molecular Mechanism
At the molecular level, pardoprunox hydrochloride exerts its effects through binding interactions with dopamine and serotonin receptors . As a partial agonist at dopamine D2 and D3 receptors, it activates these receptors to a lesser extent than a full agonist, which helps reduce the risk of side effects like dyskinesia . Its full agonism at serotonin 5-HT1A receptors contributes to its therapeutic effects by modulating serotonergic signaling .
Dosage Effects in Animal Models
The effects of pardoprunox hydrochloride vary with different dosages in animal models. At therapeutic doses, it has been shown to improve motor function and reduce symptoms of Parkinson’s disease . At higher doses, it may cause adverse effects such as dyskinesia and other motor complications . Understanding the dosage thresholds and potential toxic effects is crucial for its safe use .
Metabolic Pathways
Pardoprunox hydrochloride is involved in several metabolic pathways, primarily through its interactions with dopamine and serotonin receptors . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, pardoprunox hydrochloride is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can impact its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of pardoprunox hydrochloride is primarily within neuronal cells, where it interacts with dopamine and serotonin receptors . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its activity and function . Understanding its precise localization is essential for elucidating its mechanism of action .
Vorbereitungsmethoden
Die Synthese von Pardoprunoxhydrochlorid beinhaltet die Bildung einer Benzoxazolonstruktur. Der Syntheseweg umfasst typischerweise die Reaktion von 4-Methylpiperazin mit 2-Chlorbenzoxazol unter bestimmten Bedingungen, um das gewünschte Produkt zu erhalten . Industrielle Produktionsmethoden würden wahrscheinlich diese Syntheseroute für die großtechnische Produktion optimieren, um hohe Ausbeute und Reinheit zu gewährleisten.
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation: Diese Reaktion kann am Piperazinring auftreten und zur Bildung von N-Oxiden führen.
Reduktion: Die Verbindung kann am Benzoxazolonring reduziert werden, wodurch möglicherweise Dihydroderivate entstehen.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nucleophile, die Wasserstoffatome am Benzoxazolonring ersetzen können.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab.
Analyse Chemischer Reaktionen
Pardoprunox Hydrochloride undergoes several types of chemical reactions:
Oxidation: This reaction can occur at the piperazine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced at the benzoxazolone ring, potentially forming dihydro derivatives.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace hydrogen atoms on the benzoxazolone ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Pardoprunoxhydrochlorid ähnelt anderen Verbindungen, die Dopamin- und Serotoninrezeptoren anvisieren, wie Aripiprazol und Bifeprunox . Es ist einzigartig in seinem spezifischen Rezeptorbindungsprofil und seiner Kombination aus partieller und vollständiger Agonistenaktivität. Dies macht es möglicherweise weniger wahrscheinlich, dass es im Vergleich zu anderen dopaminergen Wirkstoffen Nebenwirkungen wie Dyskinesie und Psychose hervorruft .
Ähnliche Verbindungen
Aripiprazol: Ein partieller Agonist an Dopamin-D2- und D3-Rezeptoren und ein partieller Agonist an Serotonin-5-HT1A-Rezeptoren.
Bifeprunox: Ein partieller Agonist an Dopamin-D2-Rezeptoren und ein partieller Agonist an Serotonin-5-HT1A-Rezeptoren.
Eigenschaften
IUPAC Name |
7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2.ClH/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9;/h2-4H,5-8H2,1H3,(H,13,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRIKTDKFHAOKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949746 | |
| Record name | 7-(4-Methylpiperazin-1-yl)-1,3-benzoxazol-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269718-83-4 | |
| Record name | Pardoprunox hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269718-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pardoprunox hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269718834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(4-Methylpiperazin-1-yl)-1,3-benzoxazol-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARDOPRUNOX HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U40903X6V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















